molecular formula C10H7NO5 B189709 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- CAS No. 88184-83-2

2H-1-Benzopyran-2-one, 8-methoxy-3-nitro-

Cat. No. B189709
CAS RN: 88184-83-2
M. Wt: 221.17 g/mol
InChI Key: QNUXDVHLEIGXAA-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 8-methoxy-3-nitro-, also known as coumarin derivative, is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- varies depending on its application. In medicine, it has been reported to inhibit the activity of various enzymes, including thrombin and cyclooxygenase-2, which are involved in blood coagulation and inflammation, respectively. In agriculture, it has been found to disrupt the growth and development of insects and fungi by interfering with their metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- also vary depending on its application. In medicine, it has been shown to reduce blood coagulation and inflammation, and to induce apoptosis in cancer cells. In agriculture, it has been found to cause mortality and growth inhibition in insects and fungi. In industry, it has been used as a fluorescent probe due to its ability to emit fluorescence when exposed to ultraviolet light.

Advantages and Limitations for Lab Experiments

The advantages of using 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- in lab experiments include its high purity and yield, and its diverse range of potential applications. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro-. In medicine, further studies are needed to determine its potential as a therapeutic agent for various diseases, including cancer, thrombosis, and inflammation. In agriculture, more research is needed to determine its effectiveness as an insecticide and fungicide, and to develop safer and more sustainable alternatives to conventional pesticides. In industry, further studies are needed to explore its potential as a fluorescent probe and as a precursor for the synthesis of other compounds. Additionally, more studies are needed to determine its potential toxicity and environmental impact.
Conclusion
In conclusion, 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- is a versatile chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations, and to develop safer and more effective applications.

Synthesis Methods

The synthesis of 2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- can be achieved through various methods, including the reaction of 4-hydroxy2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- with nitric acid and sulfuric acid, the reaction of 8-methoxysalicylic acid with acetic anhydride and nitric acid, and the reaction of 8-methoxy-2H-chromen-2-one with nitric acid and sulfuric acid. These methods have been reported to yield high purity and yield of the compound.

Scientific Research Applications

2H-1-Benzopyran-2-one, 8-methoxy-3-nitro- has been extensively studied for its potential applications in various scientific research fields. In medicine, it has been found to exhibit anticoagulant, anti-inflammatory, and anticancer properties. In agriculture, it has been reported to have insecticidal and antifungal activities. In industry, it has been used as a fluorescent probe and a precursor for the synthesis of other compounds.

properties

CAS RN

88184-83-2

Product Name

2H-1-Benzopyran-2-one, 8-methoxy-3-nitro-

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

8-methoxy-3-nitrochromen-2-one

InChI

InChI=1S/C10H7NO5/c1-15-8-4-2-3-6-5-7(11(13)14)10(12)16-9(6)8/h2-5H,1H3

InChI Key

QNUXDVHLEIGXAA-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)[N+](=O)[O-]

Origin of Product

United States

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